molecular formula C5H11Cl2N3 B1522061 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1147211-80-0

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1522061
CAS No.: 1147211-80-0
M. Wt: 184.06 g/mol
InChI Key: MOUVQIJWMDHVDL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 1147211-80-0 . It has a molecular weight of 184.07 . The IUPAC name for this compound is 1,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride . It is a white to off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white to off-white solid . The compound should be stored in a refrigerator . It has a molecular weight of 184.07 .

Scientific Research Applications

Complex Formation and Self-Organization

Studies have shown that pyrazole derivatives, including those similar to "1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride," play a crucial role in the formation of complex structures with metals. For instance, pyrazole-based macrocycles have been investigated for their ability to form dimeric, trinuclear, and tetranuclear complexes with metal ions like Cu2+ and Pd2+. These complexes' organization and stability are significantly influenced by the hydrocarbon chain length and metal-to-ligand ratio, offering insights into their potential applications in molecular engineering and catalysis (Lopera et al., 2020).

Reactivity and Synthesis of Metal Complexes

Another area of application is in the synthesis of water-soluble pyrazolate rhodium(I) complexes. Research involving the reaction of pyrazoles with rhodium compounds has led to the development of complexes with unique structures and properties. These studies not only expand our understanding of pyrazole chemistry but also open pathways for creating novel catalysts with potential applications in industrial processes (Esquius et al., 2000).

Corrosion Inhibition

Pyrazole derivatives have been evaluated for their inhibitory effects on the corrosion of metals in acidic media. This research is particularly relevant for the development of safer and more efficient corrosion inhibitors that can extend the lifespan of metal components in various industrial applications. The findings indicate that specific pyrazole compounds exhibit high efficiency in corrosion inhibition, highlighting their potential use in materials science and engineering (Chetouani et al., 2005).

Antibacterial Activities

The exploration of pyrazole derivatives extends to the biomedical field, where they have been synthesized and evaluated for antibacterial activities. Certain synthesized compounds have demonstrated moderate to good antibacterial activity against various bacterial strains, suggesting their potential as lead compounds for developing new antibacterial agents (Asiri & Khan, 2010).

CGRP Receptor Antagonism

In the pharmaceutical sciences, pyrazolo[1,5-a][1,3,5]triazin-2-amines, including amino-substituted derivatives, have been identified as CGRP receptor antagonists. This discovery could be significant for developing new treatments for conditions like migraines, highlighting the therapeutic potential of pyrazole derivatives (Lim et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes . These changes can lead to variations in cellular behavior, such as proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through a particular pathway . These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and its overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVQIJWMDHVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660028
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147211-80-0
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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